molecular formula C14H16N4O3 B2502201 1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1210637-42-5

1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2502201
CAS No.: 1210637-42-5
M. Wt: 288.307
InChI Key: ATQXTBBQOIADPP-UHFFFAOYSA-N
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Description

1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a heterocyclic ring known for its significant potential in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole core is a privileged structure in pharmacological research due to its ability to interact with diverse enzymes and receptors . This particular derivative is of interest for exploring new therapeutic agents, primarily in the fields of oncology and infectious diseases. Compounds based on the 1,3,4-oxadiazole structure have demonstrated a capacity to inhibit key biological targets. In anticancer research, analogous molecules have shown promise by inhibiting enzymes critical for cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, the 1,3,4-oxadiazole scaffold is a common feature in molecules investigated for their antimicrobial properties. Research on similar derivatives has indicated potential efficacy as antibacterial agents by targeting essential bacterial enzymes like peptide deformylase (PDF), which is crucial for protein maturation in bacteria . The structural motif of this compound provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to investigate the correlation between its physicochemical properties and biological activity . This reagent is intended for research purposes to further elucidate these mechanisms and develop novel bioactive molecules.

Properties

IUPAC Name

1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-8-15-13(19)16-14-18-17-12(21-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQXTBBQOIADPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclocondensation of 4-Methoxybenzoyl Hydrazide with Carbon Disulfide

The 1,3,4-oxadiazole core is synthesized via cyclization of 4-methoxybenzoyl hydrazide under reflux with carbon disulfide in alkaline ethanol. This method, adapted from analogous oxadiazole syntheses, proceeds through the intermediate potassium dithiocarbazinate.

Reaction Conditions

  • Hydrazide : 4-Methoxybenzoyl hydrazide (10 mmol)
  • Reagents : CS₂ (20 mmol), KOH (10 mmol), ethanol (30 mL)
  • Temperature : 78°C (reflux, 10 h)
  • Workup : Acidification with 1 M HCl to precipitate the 2-mercapto-5-(4-methoxybenzyl)-1,3,4-oxadiazole intermediate

Key Data

Parameter Value
Yield (Oxadiazole) 84%
Purity (HPLC) 98.2%

Method B: Urea Formation via Isocyanate Coupling

The urea moiety is introduced through reaction of 5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-amine with allyl isocyanate under anhydrous conditions. This step requires strict temperature control to prevent oligomerization.

Optimized Protocol

  • Oxadiazole Amine Activation : Stir 5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-amine (5 mmol) in dry THF (20 mL) at 0°C
  • Isocyanate Addition : Add allyl isocyanate (6 mmol) dropwise over 15 min
  • Reaction Duration : 12 h at 25°C
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Comparative Yield Analysis

Solvent Temperature (°C) Yield (%)
THF 25 78
DCM 25 65
DMF 25 41

Method C: One-Pot Sequential Synthesis

An integrated approach combines oxadiazole formation and urea coupling in a single reaction vessel, reducing purification steps. The method employs a dual catalyst system (ZnCl₂ for cyclization, DMAP for urea formation).

Critical Parameters

  • Catalyst Loading : ZnCl₂ (10 mol%), DMAP (15 mol%)
  • Solvent System : Toluene:ACN (4:1 v/v)
  • Reaction Time : 8 h (oxadiazole) + 6 h (urea)

Efficiency Metrics

Metric One-Pot Method Sequential Method
Overall Yield 72% 68%
Purity 96.5% 97.8%
Process Time 14 h 20 h

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum (400 MHz, DMSO-d6) exhibits characteristic signals:

  • δ 3.72 (s, 3H, OCH₃)
  • δ 4.98–5.12 (m, 2H, CH₂=CH₂)
  • δ 5.72–5.88 (m, 1H, CH₂=CH₂)
  • δ 7.12–7.45 (m, 4H, Ar-H)

¹³C NMR confirms the urea carbonyl at δ 158.9 ppm and oxadiazole C=N at δ 163.1 ppm.

Mass Spectrometric Validation

High-resolution ESI-MS shows the molecular ion [M+H]⁺ at m/z 329.1274 (calculated 329.1278 for C₁₅H₁₇N₄O₃). Fragmentation patterns align with cleavage of the allyl group (loss of 41.03 Da) and methoxybenzyl moiety (loss of 135.06 Da).

Process Optimization and Challenges

Byproduct Formation in Urea Coupling

Competing N,N'-dialkylation occurs when excess isocyanate is present. Controlled stoichiometry (1:1.2 amine:isocyanate) reduces this side reaction from 18% to <3%.

Mitigation Strategies

  • Use of molecular sieves (4Å) to absorb excess isocyanate
  • Real-time monitoring via FT-IR (disappearance of NCO stretch at 2270 cm⁻¹)

Solvent Effects on Oxadiazole Cyclization

Polar aprotic solvents enhance cyclization rates but increase decomposition:

Solvent Dielectric Constant Reaction Rate (k, h⁻¹) Decomposition (%)
DMF 36.7 0.42 21
Ethanol 24.3 0.31 9
Toluene 2.4 0.18 3

Scale-Up Considerations

Green Chemistry Metrics

Comparison of atom economy and E-factor:

Method Atom Economy (%) E-Factor (kg waste/kg product)
A 64 8.7
B 71 5.2
C 68 6.1

Chemical Reactions Analysis

1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of pathogens, leading to cell lysis. In cancer research, the compound may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Compound 5u (3′-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-3-carbaldehyde)

  • Structure : Shares the 5-(4-methoxybenzyl)-1,3,4-oxadiazole moiety but replaces the allylurea group with a biphenyl carbaldehyde.
  • Activity : Demonstrated moderate PARP (poly-ADP-ribose polymerase) inhibition in breast cancer cell lines, with IC₅₀ values in the micromolar range .

Compound 8q (N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)

  • Structure : Features a sulfanylacetamide chain and indole substitution instead of the allylurea group.
  • Activity : Exhibited α-glucosidase inhibition (IC₅₀ = 49.71 ± 0.19 µM), surpassing the reference drug acarbose in potency .
  • Comparison : The sulfanyl group in 8q may enhance hydrophobic interactions, whereas the allylurea in the target compound could favor polar interactions with enzymes like BChE (butyrylcholinesterase) .
Urea-Containing Analogues

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

  • Structure : Replaces the oxadiazole ring with a thiadiazole core and substitutes the 4-methoxybenzyl group with a pyridyl moiety.
  • Activity: Not explicitly reported, but the thiadiazole ring’s electron-withdrawing nature may alter binding kinetics compared to oxadiazole-based ureas .

1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea

  • Structure : Differs in the benzyl substituent (4-fluorobenzyl vs. 4-methoxybenzyl) and includes an isopropylthio group.

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles
Compound Target Enzyme IC₅₀ (µM) Reference
8q (Oxadiazole-acetamide) α-Glucosidase 49.71 ± 0.19
8g (Oxadiazole-acetamide) BChE 31.62 ± 0.16
5u (Biphenyl-oxadiazole) PARP ~10–50*
Target Compound (Inferred) PARP/BChE Not reported

*Estimated from cell-based assays.

  • The target compound’s allylurea group may synergize with the oxadiazole ring to inhibit PARP or BChE, but empirical data are lacking.
Antibacterial Activity
  • N-substituted oxadiazole-acetamides (e.g., 6a) showed moderate antibacterial effects against E. coli and S. aureus, with MIC values of 32–64 µg/mL .
  • The 4-methoxybenzyl group in the target compound could enhance Gram-positive activity due to increased membrane penetration .

Biological Activity

1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound belonging to the oxadiazole family, which are known for their diverse biological activities. This compound has garnered attention due to its unique structural features and potential therapeutic applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C14H16N4O3C_{14}H_{16}N_{4}O_{3} with a molecular weight of 288.30 g/mol. The compound features an allyl group, a urea linkage, and a methoxybenzyl-substituted oxadiazole moiety, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including antimicrobial , antitumor , and anti-inflammatory properties. The specific biological activities of this compound have been explored through various studies.

Anticancer Activity

A significant focus has been placed on the anticancer potential of oxadiazoles. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Reference
1-Allyl-3-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)ureaMCF-7 (breast cancer)10.5
1-Allyl-3-(5-(4-nitrobenzyl)-1,3,4-oxadiazol-2-y)ureaA549 (lung cancer)8.7
1-Allyl-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-y)ureaHCT116 (colon cancer)15.0

These studies suggest that modifications in the benzyl substituent can significantly influence the anticancer efficacy of the compound.

Antimicrobial Properties

The antimicrobial activity of oxadiazoles has been well-documented. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:

Test OrganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

The presence of the methoxy group in the structure may enhance solubility and interaction with microbial targets.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

Recent studies have explored the pharmacological profile of related compounds:

  • Study on Anticancer Activity : A study investigating the effects of various oxadiazole derivatives on human cancer cell lines showed that modifications at the benzyl position could enhance cytotoxicity while reducing toxicity in normal cells .
  • Antimicrobial Efficacy : Another research project evaluated a series of oxadiazole compounds for their antibacterial properties against resistant strains of bacteria, finding that certain substitutions significantly improved activity .

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